molecular formula C12H12BrN5O B2523297 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone CAS No. 2176200-98-7

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone

Cat. No.: B2523297
CAS No.: 2176200-98-7
M. Wt: 322.166
InChI Key: CKRDSXTZHNMSOH-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H12BrN5O and its molecular weight is 322.166. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Studies have demonstrated the synthesis and antioxidant properties of compounds containing elements like bromophenols, showcasing effective antioxidant power. Compounds with phenolic rings and multiple phenolic hydroxyl groups were identified as potent antioxidants and radical scavengers, indicating potential applications in combating oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012; Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Antibacterial Activity

Novel compounds synthesized from triazole analogues have been evaluated for their antibacterial activity against human pathogenic bacteria, with some showing significant inhibition of bacterial growth. This suggests their potential as templates for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Catalytic Applications

A study on the synthesis of a tris(triazolyl)methanol-Cu(I) complex highlighted its use as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings and compatibility with free amino groups, which indicates its utility in various synthetic applications (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Anticancer Activity

Research into the design, synthesis, and evaluation of aziridine-1,2,3-triazole hybrid derivatives for anticancer activity has yielded compounds with high efficiency against human leukemia and hepatoma cells. This highlights the potential for developing new anticancer drugs from similar compounds (Dong, Wu, & Gao, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that 1,2,4-triazoles, a family to which this compound belongs, have the ability to accept and transfer acyl groups in synthetic reactions . This suggests that the compound could potentially interact with its targets by transferring acyl groups, thereby altering the function of the target molecules.

Biochemical Pathways

Compounds with similar structures have been found to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The compound’s predicted properties such as melting point, boiling point, and density could potentially influence its bioavailability.

Result of Action

Given the broad range of biological activities associated with similar compounds , it is plausible that the compound could have diverse molecular and cellular effects.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O/c13-11-1-10(2-14-3-11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDSXTZHNMSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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